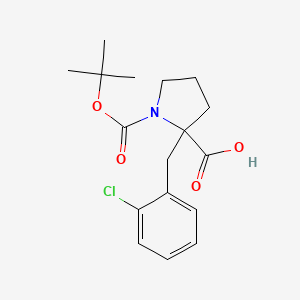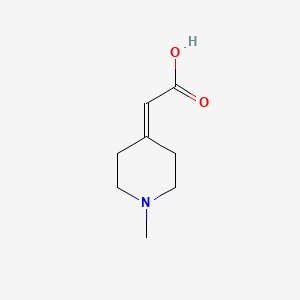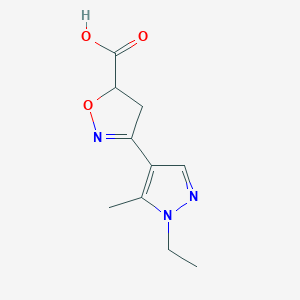
Gly-Pro 4-methoxy-beta-naphthylamide
描述
Gly-Pro 4-methoxy-beta-naphthylamide is a synthetic compound known for its role as a substrate in enzymatic studies, particularly for dipeptidyl peptidase-4 (DPP4) activity . It has the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . This compound is used extensively in biochemical research due to its specific interaction with certain enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro 4-methoxy-beta-naphthylamide typically involves the coupling of Gly-Pro dipeptide with 4-methoxy-beta-naphthylamine. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with precise temperature and pressure control.
化学反应分析
Types of Reactions
Gly-Pro 4-methoxy-beta-naphthylamide primarily undergoes hydrolysis when acted upon by enzymes like DPP4 . This hydrolysis reaction breaks the amide bond, releasing the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of the enzyme DPP4 under physiological conditions (pH 7.4, 37°C). In non-enzymatic settings, acidic or basic hydrolysis can be employed using reagents like hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from the enzymatic hydrolysis of this compound are Gly-Pro dipeptide and 4-methoxy-beta-naphthylamine .
科学研究应用
Gly-Pro 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the study of enzyme kinetics and inhibitor screening for DPP4 . Its applications include:
Chemistry: Used as a model substrate to study the catalytic mechanisms of peptidases.
Biology: Helps in understanding the role of DPP4 in various biological processes, including glucose metabolism and immune response.
Medicine: Aids in the development of DPP4 inhibitors, which are potential therapeutic agents for conditions like type 2 diabetes and certain cancers.
Industry: Utilized in the production of diagnostic kits for measuring DPP4 activity in biological samples.
作用机制
Gly-Pro 4-methoxy-beta-naphthylamide exerts its effects by serving as a substrate for DPP4. The enzyme recognizes the Gly-Pro sequence and catalyzes the hydrolysis of the amide bond, releasing 4-methoxy-beta-naphthylamine . This reaction is often monitored by measuring the fluorescence or absorbance of the released product, providing insights into the enzyme’s activity and kinetics.
相似化合物的比较
Similar Compounds
Gly-Pro 4-methylumbelliferylamide: Another substrate for DPP4, used in similar enzymatic studies.
Gly-Pro p-nitroanilide: A chromogenic substrate for DPP4, providing a colorimetric readout upon hydrolysis.
Uniqueness
Gly-Pro 4-methoxy-beta-naphthylamide is unique due to its specific interaction with DPP4 and the fluorescent properties of its hydrolysis product, 4-methoxy-beta-naphthylamine . This makes it particularly useful in assays requiring high sensitivity and specificity.
属性
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPYDQEJZWJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409355 | |
| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-76-2 | |
| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


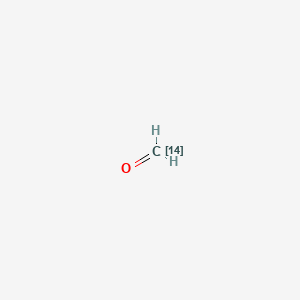
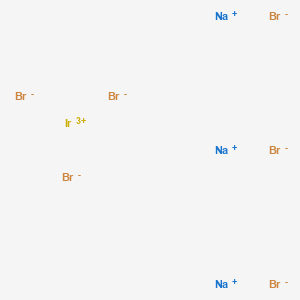


![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
